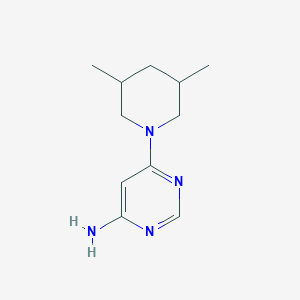
6-(3,5-Dimethylpiperidin-1-yl)pyrimidin-4-amine
Overview
Description
6-(3,5-Dimethylpiperidin-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H18N4 and its molecular weight is 206.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors, which play crucial roles in biological processes .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Biological Activity
6-(3,5-Dimethylpiperidin-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of 206.29 g/mol. The compound features a pyrimidine ring substituted with a 3,5-dimethylpiperidine group, which enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Cholinesterase Inhibition : It has shown potential as a cholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease.
- Anticancer Properties : Similar compounds have demonstrated significant anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts on various enzymes, including cholinesterases and kinases, which are vital in cellular signaling pathways.
- Receptor Modulation : It may interact with specific receptors involved in neurotransmission and cancer cell signaling.
- Cell Cycle Regulation : By influencing the cell cycle, it can prevent the proliferation of cancer cells.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its derivatives:
Study 1: Cholinesterase Inhibition
A study highlighted the potential of this compound as a cholinesterase inhibitor. The results indicated that it effectively reduced acetylcholinesterase activity in vitro, suggesting its potential for treating Alzheimer's disease.
Study 2: Anticancer Activity
Another research focused on analogs of this compound showed promising anticancer effects against various cancer cell lines. For instance, compounds with similar structures exhibited IC values in the low micromolar range against MDA-MB-231 breast cancer cells, indicating strong anti-proliferative effects .
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
| Compound Name | Structure Features | Biological Activity | IC (μM) |
|---|---|---|---|
| Compound A | Pyrimidine core | Anti-cancer | 6.25 |
| Compound B | Piperidine moiety | Cholinesterase Inhibitor | 0.19 |
| Compound C | Similar to target | Neuroprotective | 1.05 |
Properties
IUPAC Name |
6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-8-3-9(2)6-15(5-8)11-4-10(12)13-7-14-11/h4,7-9H,3,5-6H2,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFASFMRUIHMQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=NC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















